molecular formula C18H22N2O2S B7629985 N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

Cat. No.: B7629985
M. Wt: 330.4 g/mol
InChI Key: QCVXLXHIYMBNTQ-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a chemical compound that belongs to the class of isothiochromene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also exert its effects by modulating various signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, it has been shown to protect against oxidative stress-induced damage in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further research is needed to elucidate the exact mechanism of action of the compound and its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound with significant potential applications in scientific research. Its potent anticancer activity, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand the compound's mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves the reaction of 3,4-dihydro-1H-isothiochromene-1-carboxylic acid with oxan-4-amine and 2-chloroethyl cyanide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its neuroprotective effects.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(oxan-4-yl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c19-9-3-10-20(15-6-11-22-12-7-15)18(21)17-16-5-2-1-4-14(16)8-13-23-17/h1-2,4-5,15,17H,3,6-8,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVXLXHIYMBNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC#N)C(=O)C2C3=CC=CC=C3CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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